Fmoc-Lys(Boc)-OH-13C6
Description
Significance of Isotopic Labeling in Contemporary Biochemical and Biophysical Investigations
Isotopic labeling involves the replacement of an atom in a molecule with its heavier, stable isotope, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). creative-proteomics.com This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to participate in biological pathways in the same manner as its unlabeled counterpart. chempep.com The key advantage lies in the ability to distinguish and track these labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.combiosyn.com
In proteomics, stable isotope labeling is widely used for quantitative analysis of protein expression, post-translational modifications, and protein-protein interactions. nih.govoup.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) rely on the metabolic incorporation of labeled amino acids into proteins, enabling the precise comparison of protein abundance between different cell populations. creative-proteomics.com Similarly, in metabolomics, isotope tracing experiments allow researchers to map metabolic pathways and measure flux rates by following the fate of labeled precursors. biosyn.comnih.gov NMR spectroscopy also benefits greatly from isotopic labeling, as it enhances signal sensitivity and simplifies complex spectra, facilitating the determination of protein and peptide structures. nih.govsigmaaldrich.com
The Role of Fmoc-Lys(Boc)-OH-13C6 as a Specialized Research Building Block for Isotopic Tracing
Fmoc-Lys(Boc)-OH-¹³C₆ is a specifically designed and synthesized amino acid derivative that plays a crucial role in modern biochemical research. This compound is a form of the amino acid lysine (B10760008) where the six carbon atoms of the lysine backbone have been replaced with the stable isotope ¹³C.
The "Fmoc" (9-fluorenylmethyloxycarbonyl) and "Boc" (tert-butyloxycarbonyl) groups are protecting groups essential for its use in solid-phase peptide synthesis (SPPS). p3bio.compeptide.com The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group of the lysine side chain. p3bio.comchempep.com These protecting groups prevent unwanted side reactions during the stepwise assembly of a peptide chain. The Fmoc group is removed under basic conditions, and the Boc group is removed under acidic conditions, allowing for controlled and specific peptide synthesis. p3bio.compeptide.com
The incorporation of the ¹³C₆-labeled lysine into peptides or proteins allows researchers to introduce a specific mass shift. chempep.com This known mass difference between the labeled ("heavy") and unlabeled ("light") forms is fundamental for quantitative mass spectrometry-based applications. chempep.com By analyzing the relative intensities of the heavy and light peptide signals, scientists can accurately quantify changes in protein abundance or modification levels.
Scope and Academic Research Focus of the Outline Pertaining to this compound
This article focuses exclusively on the chemical compound Fmoc-Lys(Boc)-OH-¹³C₆ and its direct applications in biochemical research. The content will adhere strictly to the following outline, providing a detailed and scientifically accurate exploration of its properties and research uses. The primary focus will be on its role as a building block in the synthesis of isotopically labeled peptides and its subsequent use in quantitative proteomics and structural biology.
Interactive Data Table: Properties of Fmoc-Lys(Boc)-OH-¹³C₆
| Property | Value |
| Chemical Formula | C₂₁¹³C₆H₃₂N₂O₆ |
| Molecular Weight | ~474.5 g/mol (will vary slightly based on isotopic purity) |
| Isotopic Enrichment | Typically >98% ¹³C |
| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | Boc (tert-butyloxycarbonyl) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
| Key Research Areas | Quantitative Proteomics (e.g., SILAC), NMR-based Structural Biology, Metabolic Tracing |
Detailed Research Findings:
The primary application of Fmoc-Lys(Boc)-OH-¹³C₆ is in the synthesis of isotopically labeled peptides for a variety of research purposes.
In quantitative proteomics , peptides containing ¹³C₆-lysine serve as internal standards for mass spectrometry. oup.com When mixed with a biological sample, the ratio of the labeled standard to the endogenous, unlabeled peptide can be used to determine the absolute or relative quantity of the protein of interest with high precision. This is particularly valuable in studying changes in protein expression under different conditions, such as disease states or drug treatments. creative-proteomics.com
In structural biology , peptides and proteins containing ¹³C-labeled amino acids are instrumental for NMR spectroscopy studies. sigmaaldrich.com The ¹³C nucleus is NMR-active, and its incorporation enhances the resolution and simplifies the interpretation of NMR spectra, aiding in the determination of the three-dimensional structures of peptides and proteins in solution. nih.gov
Metabolic tracing studies also utilize ¹³C-labeled amino acids like lysine to follow their metabolic fate within cells or organisms. nih.govfigshare.com By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can elucidate metabolic pathways and their regulation. For example, a study on Caenorhabditis elegans used ¹³C-labeled lysine to trace its catabolism and its connection to ketone body metabolism. figshare.com
The synthesis of these labeled peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) . evitachem.com Fmoc-Lys(Boc)-OH-¹³C₆ is a key reagent in this process, allowing for the precise incorporation of the labeled lysine residue at specific positions within the peptide sequence. p3bio.com The Fmoc and Boc protecting groups ensure that the peptide chain is built in the correct sequence without unintended reactions involving the amino groups of the lysine. peptide.com
Properties
Molecular Formula |
C₂₀¹³C₆H₃₂N₂O₆ |
|---|---|
Molecular Weight |
474.5 |
Synonyms |
(2S)-6-(tert-Butoxycarbonylamino)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid-13C6; (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-6-(tert-butoxycarbonylamino)hexanoic acid-13C6; (S)-6-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Considerations for Fmoc Lys Boc Oh 13c6
Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Principles for Isotope-Labeled Amino Acids
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, prized for its efficiency, versatility, and amenability to automation. altabioscience.comnih.gov The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.goviris-biotech.de This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. nih.gov
The synthesis cycle for incorporating any amino acid, including isotope-labeled variants like Fmoc-Lys(Boc)-OH-13C6, follows a series of fundamental steps:
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comiris-biotech.de The Fmoc group's lability to bases while being stable to acids is a key feature of this strategy's orthogonality. chempep.com
Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the newly liberated N-terminus of the resin-bound peptide. A variety of coupling reagents can be employed for this purpose, with common examples including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma) to enhance efficiency and suppress side reactions. nih.gov
Washing: Following the coupling reaction, the resin is thoroughly washed to remove any unreacted amino acid, coupling reagents, and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The use of isotope-labeled amino acids like this compound does not fundamentally alter these principles. However, the cost and availability of these specialized reagents necessitate careful optimization of coupling conditions to ensure maximal incorporation efficiency. nih.govchempep.com
The orthogonality of the Fmoc/tBu protection scheme is a significant advantage when working with isotopically labeled amino acids. altabioscience.comiris-biotech.de The acid-labile side-chain protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the lysine (B10760008) side chain, remain intact during the base-mediated Fmoc deprotection cycles. iris-biotech.de This ensures the integrity of the peptide chain and the specific placement of the labeled residue until the final cleavage and global deprotection step, which is typically carried out using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. iris-biotech.debiosynth.com
Integration of this compound into Peptide Assembly
The integration of this compound into a growing peptide chain follows the standard Fmoc-SPPS protocol. This specialized amino acid derivative is strategically designed with orthogonal protecting groups to ensure its precise and site-specific incorporation. The Fmoc group protects the α-amine, while the Boc group safeguards the ε-amino group of the lysine side chain. chempep.com
The process begins with the selection of a suitable solid support, which is determined by the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide). The first amino acid is anchored to this resin, and the peptide chain is elongated in the C-to-N direction. When the synthesis reaches the desired position for the labeled lysine, this compound is introduced as the next building block in the sequence.
The coupling of this compound is achieved using standard activation methods. The carboxylic acid of the labeled lysine is activated to form a reactive intermediate that readily acylates the free N-terminus of the peptide-resin. High coupling efficiency is paramount to avoid the formation of deletion sequences, which can be challenging to separate from the target peptide, especially given the mass difference introduced by the isotopic label.
Following the successful coupling of this compound, the subsequent steps of the SPPS cycle, including Fmoc deprotection of the newly added lysine and coupling of the next amino acid in the sequence, proceed as usual. The presence of the six carbon-13 isotopes in the lysine side chain does not interfere with the chemical reactivity of the molecule during these steps.
Isotopic Enrichment Methodologies for Carbon-13 in Lysine Residues
The synthesis of this compound begins with the production of L-lysine uniformly enriched with carbon-13. This can be achieved through several methodologies, primarily categorized as biological or chemical synthesis.
Biological production is a common and efficient method for generating uniformly labeled amino acids. This typically involves the cultivation of microorganisms, such as specific strains of Escherichia coli or algae, in a defined minimal medium where the sole carbon source is 13C-labeled glucose. researchgate.net Through their metabolic pathways, these organisms incorporate the heavy isotope into all of their cellular components, including the amino acids that constitute their proteins. The labeled proteins can then be harvested, hydrolyzed, and the constituent 13C-labeled amino acids, including L-lysine, can be isolated and purified.
Chemical synthesis offers an alternative route that can provide more precise control over the labeling pattern, although it can be more complex and costly. Total chemical synthesis involves building the lysine molecule from smaller, isotopically enriched precursor molecules. This multi-step process requires careful planning and execution to achieve the desired product with high isotopic purity.
Once the 13C6-labeled L-lysine is obtained, it undergoes further chemical modification to introduce the Fmoc and Boc protecting groups, yielding the final this compound building block ready for use in SPPS. The isotopic purity of the final product is a critical quality parameter, as it directly impacts the accuracy of quantitative mass spectrometry-based applications. chempep.com
| Isotopic Enrichment Method | Description | Advantages | Disadvantages |
| Biological Synthesis (in vivo) | Microorganisms are grown in a medium containing a 13C-labeled carbon source (e.g., 13C-glucose). The organisms metabolically incorporate the 13C into their amino acids. | High efficiency for uniform labeling; can be cost-effective for large-scale production. | Requires expertise in microbiology and biochemistry; purification of individual amino acids can be complex. |
| Chemical Synthesis | The labeled amino acid is constructed from smaller, isotopically enriched precursor molecules through a series of chemical reactions. | Precise control over the labeling pattern; can be used to synthesize selectively labeled amino acids. | Can be a multi-step, complex, and expensive process; may require challenging purification steps. |
Advancements and Challenges in the Synthesis of Site-Specifically Labeled Peptides Utilizing this compound
Another challenge is the cost of isotopically labeled reagents. chempep.com this compound is significantly more expensive than its unlabeled counterpart. Therefore, there is a strong incentive to optimize every step of the synthesis to maximize the yield and minimize waste. This includes ensuring high coupling efficiencies and carefully planning the synthesis strategy to avoid potential pitfalls.
Recent advancements in peptide synthesis are helping to address some of these challenges. The development of novel solid supports and linker systems offers greater flexibility and can improve the quality of synthesized peptides. acs.orgrsc.org Furthermore, the continuous refinement of coupling reagents and additives helps to suppress side reactions and improve the efficiency of peptide bond formation. nih.gov The use of microwave-assisted SPPS has also been shown to accelerate synthesis times and improve the quality of difficult-to-synthesize peptides, which can be beneficial when working with precious labeled materials. nih.gov
| Challenge | Description | Mitigation Strategies |
| High Cost of Labeled Reagents | This compound is significantly more expensive than its unlabeled counterpart, making synthesis optimization critical. | Maximize coupling efficiency through optimized reaction conditions; careful planning of the synthesis to avoid unnecessary steps or reagent waste. |
| Side Reactions | Potential for side reactions like aspartimide formation, racemization, and deletion sequence formation can reduce the yield and purity of the final peptide. | Use of advanced coupling reagents and additives; careful selection of protecting groups; optimization of deprotection conditions. |
| Purification Challenges | The presence of closely related impurities, such as deletion sequences lacking the labeled amino acid, can complicate the purification of the target peptide by HPLC. | High coupling efficiency to minimize deletion sequences; use of high-resolution HPLC columns and optimized purification gradients. |
| Aggregation of Growing Peptide Chain | For longer or more hydrophobic peptides, aggregation on the solid support can hinder reagent access and lead to incomplete reactions. | Use of specialized resins or backbone-protecting groups; performing the synthesis at elevated temperatures (e.g., microwave-assisted SPPS). |
Applications of Fmoc Lys Boc Oh 13c6 in Advanced Structural and Functional Biological Studies
Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein and Peptide Structure and Dynamics Elucidation
The incorporation of stable isotopes, such as those in Fmoc-Lys(Boc)-OH-13C6, into proteins is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic enrichment enables a suite of advanced NMR experiments that would otherwise be impossible, allowing for the detailed investigation of protein structure, dynamics, and interactions at atomic resolution, even in large and complex biological systems.
Enhancing Spectral Resolution and Assignment through 13C-Labeling of Lysine (B10760008) Residues
For larger proteins, uniform labeling with 13C and 15N can lead to overly complex and crowded NMR spectra, which hinders analysis. Selective or site-specific labeling with this compound helps to reduce this spectral complexity. meihonglab.com By introducing a 13C-labeled lysine at a specific site, the unique chemical shifts of the labeled nuclei provide a clear window into the environment of that specific residue, unhindered by signals from the rest of the protein. This targeted approach is particularly useful for studying functionally important regions of a protein, such as active sites or interaction interfaces. The 13C labeling enhances signal dispersion and simplifies spectral analysis, making it easier to assign resonances to specific atoms within the protein. chempep.com
| Labeling Strategy | Description | Advantage |
|---|---|---|
| Uniform Labeling | All carbon and/or nitrogen atoms in the protein are replaced with their corresponding heavy isotopes (¹³C and/or ¹⁵N). | Enables the use of a wide range of multidimensional NMR experiments for comprehensive structural analysis. |
| Selective Labeling | Only specific amino acid types are isotopically labeled. | Reduces spectral complexity, facilitating the study of large proteins and protein complexes. |
| Site-Specific Labeling | An isotopically labeled amino acid is incorporated at a single, predetermined position within the protein sequence. | Provides a powerful probe for investigating local structure and dynamics without interference from other signals. |
Probing Protein Dynamics and Conformational Changes Using Isotopic Probes
Proteins are dynamic entities, and their motions are often critical for their function. NMR spectroscopy is uniquely suited to study these dynamics at an atomic resolution, and isotopic labeling is essential for these studies. By incorporating this compound at a specific site, researchers can use NMR relaxation experiments to probe the local dynamics of that lysine residue. Parameters such as T1 and T2 relaxation times provide information about the mobility of the backbone and side chains on picosecond to nanosecond timescales. For slower motions on the microsecond to millisecond timescale, which are often associated with conformational changes, techniques like relaxation dispersion NMR can be employed on the labeled site. Studies have shown that correlation times are generally largest for backbone positions and decrease along the lysine side chain, indicating increased mobility at the Cδ and Cε methylenes. nih.gov
| Dynamic Timescale | NMR Technique | Information Gained |
|---|---|---|
| Picosecond - Nanosecond | T1, T2, Heteronuclear NOE | Local bond vector mobility, side-chain and backbone flexibility. |
| Microsecond - Millisecond | Relaxation Dispersion (CPMG, R1ρ) | Conformational exchange, enzyme kinetics, folding intermediates. |
Investigating Protein-Ligand and Protein-Protein Interactions with Labeled Lysine
Understanding how proteins interact with other molecules is fundamental to understanding their biological function. When a protein labeled with this compound binds to a ligand or another protein, changes in the chemical shifts of the labeled lysine's nuclei can be observed in chemical shift perturbation (CSP) experiments. nih.gov These perturbations can identify the specific lysine residues that are part of the interaction interface. nih.gov For example, 13C-methylation of lysine residues has been used to successfully determine the affinity and intermolecular interaction sites of ubiquitin with three of its interacting proteins. nih.govosti.gov The use of side-chain signals from labeled lysine is important for monitoring these intermolecular interaction sites. nih.govosti.gov Furthermore, by comparing the dynamics of the labeled lysine in the free and bound states, one can understand how the interaction affects the protein's flexibility.
Applications in Mass Spectrometry (MS)-Based Proteomics and Quantitative Analysis
This compound is a vital tool in mass spectrometry (MS)-based proteomics, enabling accurate quantification of proteins and the study of their dynamics within the cell. chempep.comisotope.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Related Quantitative Proteomics Approaches
The most prominent application of this compound is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are grown in different media. One population is grown in a medium containing normal "light" lysine, while the other is grown in a medium with "heavy" 13C6-labeled lysine. hopkinsmedicine.org After several cell divisions, the heavy lysine is completely incorporated into the newly synthesized proteins. researchgate.net The two cell populations can then be subjected to different stimuli or conditions. hopkinsmedicine.org Subsequently, the cell lysates are combined, and the proteins are digested and analyzed by mass spectrometry. researchgate.net The mass difference between the light and heavy peptides allows for the accurate relative quantification of thousands of proteins simultaneously. chempep.com This technique has been widely used for comparative proteomics, and to study protein-protein, protein-DNA, and protein-RNA interactions. researchgate.net
| Cell Population | Culture Medium | Resulting Peptides |
|---|---|---|
| Control | "Light" medium with normal lysine | "Light" peptides |
| Experimental | "Heavy" medium with 13C6-lysine | "Heavy" peptides with a +6 Da mass shift |
Tracing Protein Turnover and Degradation Pathways via Labeled Peptides
Protein turnover, the balance between protein synthesis and degradation, is crucial for maintaining cellular homeostasis. thermofisher.com A variation of SILAC, known as pulsed SILAC (pSILAC), is used to measure protein turnover rates. chempep.com In a pSILAC experiment, cells are first grown in a "heavy" medium containing 13C6-lysine to label the entire proteome. nih.gov Then, at time zero, the cells are transferred to a "light" medium. nih.gov The rate of disappearance of the "heavy" labeled proteins and the appearance of "light" proteins can be monitored over time by mass spectrometry. nih.gov This allows for the calculation of the degradation and synthesis rates for individual proteins. nih.gov This approach has been used to create a systematic protein turnover map in yeast, providing insights into which proteins are degraded by the proteasome versus the vacuole. nih.gov In vivo labeling with 13C6-lysine has also been used in mice to determine the turnover rates of thousands of proteins in various tissues. nih.gov
Advancements in Mass Spectrometric Characterization and Fragmentation of Labeled Peptides
The incorporation of stable isotopes, such as in peptides containing ¹³C₆-labeled lysine, has significantly advanced mass spectrometric analysis. The predictable mass shift introduced by the isotopic label simplifies peptide identification and enhances the accuracy of fragmentation analysis. High-resolution mass spectrometers are instrumental in this field, as they can precisely measure the molecular masses of peptides and distinguish between the isotopologues of labeled and unlabeled species. nih.govacs.org This capability allows for the detailed characterization of peptide fragmentation patterns, providing deeper insights into peptide structure and behavior within the mass spectrometer.
Different fragmentation techniques, such as Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD), are employed to analyze labeled peptides. nih.gov Studies have shown that the fragmentation process can be influenced by the presence of heavy isotopes. For instance, CID has been observed to sometimes preferentially fragment the lighter, naturally abundant isotopologues of a precursor ion, which can lead to fragment ions with lower-than-expected isotopic enrichment. nih.gov HCD, on the other hand, can provide more uniform fragmentation across the isotopic distribution. nih.gov Understanding these nuances is critical for accurate data interpretation.
The use of stable isotope labeling also facilitates the study of fragment ion structures. By synthesizing peptides with ¹³C and ¹⁵N labels at specific locations, researchers can track the atoms through fragmentation pathways. nih.govacs.org This approach has been used to investigate the formation of complex structures, such as macrocyclic intermediates for a- and b-type fragment ions, by analyzing the isotopic patterns of second-generation fragment ions. nih.govacs.org Such detailed analyses help to refine our understanding of the fundamental mechanisms of peptide fragmentation.
The following table summarizes the key characteristics of common fragmentation methods used for labeled peptides:
| Fragmentation Method | Principle | Behavior with Labeled Peptides | Key Advantages |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas to induce fragmentation. | Can exhibit a bias, preferentially fragmenting lower m/z parent isotopologues, potentially skewing enrichment calculations. nih.gov | Generates high-intensity product ions, widely available. nih.gov |
| Higher-energy C-trap Dissociation (HCD) | Collisions occur at higher energies in the HCD cell, leading to fragmentation. | Generally provides more uniform fragmentation across the entire isotopic distribution of the precursor ion. nih.gov | Produces information-rich spectra with good fragmentation efficiency. |
| Electron Transfer Dissociation (ETD) | Involves transferring an electron to a multiply charged peptide, causing backbone cleavage. | Cleavage is less dependent on peptide sequence and modifications, preserving labile post-translational modifications. | Useful for sequencing and identifying modification sites on large peptides and proteins. |
Role in Metabolic Flux Analysis and Stable Isotope Resolved Metabolomics (SIRM)
Fmoc-Lys(Boc)-OH-¹³C₆ is a crucial reagent for studies utilizing Metabolic Flux Analysis (MFA) and Stable Isotope Resolved Metabolomics (SIRM). These powerful techniques are used to investigate the dynamics of metabolic networks within biological systems. nih.govresearchgate.net By introducing a ¹³C-labeled precursor, such as L-Lysine derived from Fmoc-Lys(Boc)-OH-¹³C₆, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. nih.govnih.gov The analysis of the resulting mass isotopologue distributions by mass spectrometry or NMR provides a quantitative measure of the rates (fluxes) of metabolic pathways, offering insights that are not attainable with traditional metabolomics, which only provides a static snapshot of metabolite levels. nih.govresearchgate.netfrontiersin.org
Tracking Carbon Flow and Pathway Elucidation in Biological Systems
The fundamental principle of using ¹³C₆-lysine in metabolic studies is to track the flow of carbon through interconnected biochemical reactions. creative-proteomics.comyoutube.com When cells are cultured in a medium containing ¹³C₆-lysine, the labeled lysine is taken up and utilized in various metabolic processes. Its carbon backbone can be catabolized and enter central carbon metabolism, and the resulting labeled intermediates are then used to synthesize a wide range of other biomolecules. nih.gov
By measuring the degree and pattern of ¹³C enrichment in downstream metabolites, scientists can elucidate active metabolic pathways. nih.govacs.org For example, tracing the ¹³C label can confirm the activity of known pathways or even lead to the discovery of novel metabolic routes. frontiersin.orgacs.org Untargeted SIRM approaches, which scan for all detectable labeled metabolites, are particularly powerful for generating new hypotheses and identifying unexpected metabolic activities in an unbiased manner. frontiersin.orgacs.org This method has been successfully used to map carbon flow in diverse biological systems, from microbial cultures to complex mammalian models. nih.govnih.gov
The table below illustrates a simplified example of how ¹³C from lysine catabolism could be traced through a central metabolic pathway.
| Precursor | Key Pathway | Labeled Intermediate | Downstream Labeled Metabolites |
| ¹³C₆-L-Lysine | Lysine Catabolism | ¹³Cₓ-Acetyl-CoA | ¹³C-Citrate, ¹³C-Succinate, ¹³C-Malate |
| ¹³C₆-L-Lysine | Lysine Catabolism | ¹³Cₓ-α-Ketoglutarate | ¹³C-Glutamate, ¹³C-Glutamine, ¹³C-Proline |
Elucidating Cellular Metabolic Networks and Intermediates
Stable isotope tracing with compounds like ¹³C₆-lysine extends beyond single pathways to the elucidation of entire cellular metabolic networks. nih.govresearchgate.net Metabolism is a highly interconnected system, and the fate of a single metabolite is dependent on the global state of the network. By following the distribution of the ¹³C label throughout the metabolome, researchers can map these intricate connections and understand how different pathways are integrated. nih.gov
This approach is invaluable for identifying key metabolic nodes and intermediates that connect different branches of metabolism. nih.gov For instance, the labeling patterns in amino acids derived from biomass hydrolysis can provide specific information about the precursor metabolites in central metabolism from which they were synthesized. nih.gov This allows for a detailed reconstruction of metabolic activities and highlights how cells allocate resources under different physiological or pathological conditions. The ability to track the transformation of isotopically labeled compounds provides a dynamic view of cellular regulation that cannot be achieved by measuring metabolite concentrations alone. researchgate.net
Methodological Considerations for Isotopic Tracing in Complex Biological Matrices
While isotopic tracing is a powerful technique, its application in complex biological matrices such as tissues, blood, or whole organisms requires careful methodological considerations to ensure accurate and meaningful results. nih.govnih.govresearchgate.netyoutube.com A primary challenge is the sheer complexity of biological samples, which can lead to analytical difficulties, including ion suppression and overlapping signals in mass spectrometry. nih.gov
The experimental design is crucial. This includes selecting the appropriate isotopic tracer, determining the optimal labeling duration to reach a steady state of isotope incorporation, and choosing the right analytical platform. youtube.com High-resolution mass spectrometry is often essential to resolve the complex spectra generated from labeled samples and accurately quantify isotopologue distributions. nih.gov Furthermore, sophisticated data processing software is required to automatically detect labeled features, correct for natural isotope abundance, and perform the complex calculations needed for flux analysis. nih.gov Researchers must also be aware of potential pitfalls such as isotopic instability or kinetic isotope effects (fractionation), where reaction rates differ slightly for heavy and light isotopes, which could influence the interpretation of results. sustainability-directory.com
The following table outlines key considerations for designing and executing isotopic tracing studies.
| Consideration | Importance | Potential Challenges | Best Practices |
| Choice of Isotopic Tracer | Determines which pathways will be interrogated. The position of the label (e.g., uniformly vs. specifically labeled) provides different information. | The tracer may not be efficiently taken up by the system or may be rapidly diluted. | Select a tracer that is a direct precursor to the pathway of interest. Use uniformly labeled tracers for broad network analysis. |
| Labeling Duration | Must be sufficient to achieve isotopic steady-state for accurate flux analysis, but short enough for dynamic studies. | Incomplete labeling can lead to underestimation of fluxes. Long labeling times may obscure rapid metabolic changes. | Perform time-course experiments to determine the time to steady-state. |
| Analytical Platform | The resolution and sensitivity of the mass spectrometer dictate the quality of the data. | Low-resolution instruments may not be able to distinguish between different isotopologues. | Utilize high-resolution MS (e.g., Orbitrap, FT-ICR) for accurate mass measurements. nih.govacs.org |
| Data Analysis | Complex datasets require specialized software for feature extraction, isotopologue correction, and flux modeling. | Manual data processing is infeasible and prone to error. Software tools may have their own biases. | Use validated software tools (e.g., geoRge, X13CMS) and optimize processing parameters using reference materials. nih.gov |
| Biological Matrix Complexity | High background from unlabeled molecules can interfere with the detection of labeled species. | Sample preparation must efficiently extract metabolites without introducing isotopic fractionation. | Develop robust extraction protocols and use internal standards to control for variability. |
Contribution to Protein Engineering and Functional Modulation
Fmoc-Lys(Boc)-OH-¹³C₆ is a fundamental building block in protein engineering, enabling the precise, site-specific incorporation of an isotopically labeled lysine residue into synthetic peptides and proteins. This is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the Fmoc and Boc protecting groups allow for the controlled, stepwise assembly of the peptide chain. By introducing a ¹³C₆-labeled lysine at a predetermined position, researchers can create proteins with a unique, non-perturbing probe. This isotopic label acts as a powerful tool for investigating protein structure, dynamics, and interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, without altering the protein's native conformation or function. plos.org
Site-Specific Incorporation of Labeled Lysine for Functional Probes and Bioconjugation
The site-specific incorporation of ¹³C₆-lysine provides a unique spectroscopic handle to probe the local environment and conformational state of a specific residue within a protein. researchgate.netfrontiersin.org This is particularly valuable in NMR studies, where the ¹³C label can be used in advanced experiments to resolve structural details at atomic resolution.
Beyond its role as a passive spectroscopic probe, the incorporated lysine residue can also serve as a specific site for bioconjugation. Lysine is a common target for chemical modification due to its nucleophilic side-chain amino group. By engineering a protein with a single, strategically placed lysine residue (or by leveraging a uniquely reactive lysine), scientists can attach a variety of functional probes, such as fluorophores, spin labels, or therapeutic agents, with high specificity. acs.org This approach avoids the non-specific labeling that can occur with proteins containing multiple native lysines. nih.gov The ability to install functional moieties at a defined location is critical for creating precisely engineered proteins for applications in diagnostics, therapeutics, and fundamental biological research. plos.org
The table below provides examples of functional probes that can be conjugated to a site-specifically incorporated lysine and their research applications.
| Functional Probe | Conjugation Chemistry | Research Application |
| Fluorophores | Amine-reactive esters (e.g., NHS esters) | Studying protein localization, conformational changes (FRET), and protein-protein interactions. |
| Biotin | Amine-reactive esters | Protein purification, immobilization on surfaces, and detection in immunoassays. |
| Cross-linking Agents | NHS esters, isothiocyanates | Identifying protein interaction partners and mapping interaction interfaces. |
| Drug Molecules | Various amine-reactive linkers | Creating targeted antibody-drug conjugates (ADCs) for therapeutic delivery. |
| NMR Probes | Paramagnetic tags | Providing long-range distance restraints for protein structure determination by NMR. |
Investigating Post-Translational Modifications and Their Biological Impact
The stable isotope-labeled amino acid this compound is a pivotal tool in modern proteomics for investigating the complex landscape of post-translational modifications (PTMs). Lysine residues are hotspots for a variety of crucial PTMs, including acetylation and ubiquitination, which dynamically regulate protein function, stability, localization, and interaction networks. The incorporation of 13C6-labeled lysine into proteins, primarily through the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, allows for the precise mass spectrometric quantification of changes in PTMs across different cellular states.
In a typical SILAC experiment, one population of cells is cultured in a medium containing standard ("light") lysine, while another is grown in a medium where standard lysine is replaced with a "heavy" isotopic version, such as 13C6-lysine. This leads to the metabolic incorporation of the labeled amino acid into all newly synthesized proteins. After exposing the cells to different stimuli or conditions, proteins from both populations are combined, digested (typically with trypsin), and analyzed by high-resolution mass spectrometry (MS). Peptides containing the heavy lysine will exhibit a distinct mass shift compared to their light counterparts, allowing for the accurate relative quantification of thousands of proteins and their PTMs simultaneously. This approach is instrumental in elucidating the biological impact of PTMs by correlating changes in their abundance with cellular responses.
Quantitative Analysis of Lysine Acetylation Dynamics
Lysine acetylation is a key regulatory PTM, particularly in the context of histone proteins, where it plays a critical role in chromatin structure and gene expression. Aberrant acetylation is linked to numerous diseases, making the enzymes that add and remove these marks (histone acetyltransferases and histone deacetylases, or HDACs) important therapeutic targets.
SILAC-based quantitative proteomics using heavy lysine enables the detailed study of acetylation dynamics. For instance, researchers have used this approach to quantify changes in histone H4 acetylation following treatment with an HDAC inhibitor. By comparing the abundance of peptides from inhibitor-treated cells grown in "heavy" lysine media to untreated cells from "light" media, the specific sites and kinetics of acetylation changes can be determined. The mass shift allows for clear identification and quantification of lysine-containing peptides and their modified forms.
A study on the human lymphoblast cell line 697 investigated the dynamics of histone H4 acetylation after treatment with the HDAC inhibitor depsipeptide. The results demonstrated a time-dependent increase in the abundance of hyperacetylated forms of the H4 N-terminal tail peptide (amino acids 4-17), providing direct evidence of the inhibitor's biological impact on its target.
| H4 (4-17) Peptide | Acetylation State | Relative Abundance (Heavy/Light Ratio) at Treatment Time | ||
|---|---|---|---|---|
| 4 hours | 8 hours | 24 hours | ||
| GKGGKGLGKGGAKR | Di-acetylated | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| Tri-acetylated | 2.3 ± 0.3 | 4.0 ± 0.5 | 7.1 ± 0.8 | |
| Tetra-acetylated | 3.1 ± 0.4 | 6.2 ± 0.7 | 12.5 ± 1.3 |
The data represents the fold change in abundance of di-, tri-, and tetra-acetylated forms of the histone H4 N-terminal peptide in cells treated with an HDAC inhibitor (heavy label) compared to untreated control cells (light label). The increasing ratio over time demonstrates the inhibitor's effect on promoting hyperacetylation.
Elucidating Novel Ubiquitination Mechanisms
Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a versatile PTM that governs a vast array of cellular processes, most notably protein degradation via the proteasome. While ubiquitination conventionally occurs on lysine residues, SILAC-based proteomics has been instrumental in uncovering unconventional modification sites, thereby expanding our understanding of this critical regulatory pathway.
In a landmark study investigating the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, researchers used a novel peptide-based SILAC approach to identify ubiquitination sites on a T-cell receptor α (TCRα) mutant that completely lacked lysine residues. The biological question was how this lysine-less protein could still be targeted for degradation. Cells expressing the "heavy" labeled lysine-less TCRα were treated to allow for its ubiquitination and high-molecular-weight complex formation, while "light" labeled cells served as the unmodified control. By analyzing the peptide ratios, researchers could identify which peptides were diminished in the unmodified state (light) and enriched in the ubiquitinated state (heavy), thus pinpointing them as sites of ubiquitin attachment.
The results provided direct evidence that ubiquitination could occur on non-lysine residues to facilitate protein degradation, a significant finding for the field. Several peptides near the C-terminus of the lysine-less TCRα were identified as being involved in the unconventional ubiquitin linkage.
| Peptide Sequence | Position in Protein | Observation | Biological Implication |
|---|---|---|---|
| FQPSEAEALLHGA | 160-172 | Enriched in 'heavy' ubiquitinated sample | Identified as a site of unconventional ubiquitin attachment |
| YTLCGLR | 173-179 | Enriched in 'heavy' ubiquitinated sample | Identified as a site of unconventional ubiquitin attachment |
| GISFPTNEI | 180-188 | Enriched in 'heavy' ubiquitinated sample | Identified as a site of unconventional ubiquitin attachment |
This table summarizes the key finding that specific peptides, despite lacking lysine, were identified as being modified by ubiquitin. This was determined by their relative enrichment in the "heavy" labeled samples where ubiquitination was induced, demonstrating the power of SILAC to uncover novel biological mechanisms.
Analytical Methodologies for Characterization and Validation of Fmoc Lys Boc Oh 13c6 and Its Derivatives
High-Resolution Mass Spectrometry for Isotopic Purity and Incorporation Verification in Peptide Constructs
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the isotopic purity of Fmoc-Lys(Boc)-OH-¹³C₆ and confirming its successful incorporation into peptide chains. The six ¹³C atoms in the lysine (B10760008) backbone introduce a distinct mass shift, which is the foundational principle for its use in mass spectrometry-based quantitative techniques. nih.gov
Isotopic Purity Assessment: HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve minute mass differences, allowing for the precise determination of isotopic enrichment. By analyzing the isotopologue distribution of the labeled amino acid, researchers can quantify the percentage of molecules that are fully labeled with ¹³C₆, as well as identify any partially labeled or unlabeled species. This is critical for the accuracy of quantitative proteomics studies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where a known "heavy" to "light" ratio is essential for accurate protein quantification.
Incorporation Verification in Peptides: Once Fmoc-Lys(Boc)-OH-¹³C₆ is incorporated into a peptide through solid-phase peptide synthesis (SPPS), HRMS is used to verify its presence and determine the labeling efficiency. The mass of the resulting peptide will be increased by the mass of the incorporated ¹³C isotopes. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the labeled lysine residue within the peptide sequence by analyzing the fragmentation pattern. This ensures that the label has been incorporated at the intended position.
Below is an interactive table showcasing typical mass shifts observed in HRMS for peptides containing Fmoc-Lys(Boc)-OH-¹³C₆.
Table 1: Expected Mass Shifts in HRMS for Peptides with ¹³C₆-Lysine
| Peptide Sequence | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| G-K-A | 274.16 | 280.18 | +6.02 |
| V-Y-K-L | 507.32 | 513.34 | +6.02 |
Note: The mass shift corresponds to the six ¹³C isotopes.
Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation and Quality Control
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quality control of Fmoc-Lys(Boc)-OH-¹³C₆. Both ¹H and ¹³C NMR are employed to confirm the chemical structure, including the presence and integrity of the Fmoc and Boc protecting groups.
Quality Control: NMR is also a crucial tool for assessing the purity of the compound. The presence of impurities would be indicated by extra peaks in the NMR spectrum. For quantitative NMR (qNMR), an internal standard with a known concentration is used to determine the exact concentration of the Fmoc-Lys(Boc)-OH-¹³C₆ sample, providing a high degree of accuracy for quality control.
The following table illustrates typical ¹³C chemical shifts for the carbon atoms in the lysine portion of Fmoc-Lys(Boc)-OH-¹³C₆.
Table 2: Representative ¹³C NMR Chemical Shifts for the Lysine Moiety
| Carbon Atom | Approximate Chemical Shift (ppm) |
|---|---|
| Cα | 55 |
| Cβ | 31 |
| Cγ | 23 |
| Cδ | 29 |
| Cε | 40 |
Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Chromatographic Methods (e.g., RP-HPLC) for Purification and Assessment of Chemical Purity
Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for both the purification of Fmoc-Lys(Boc)-OH-¹³C₆ and the assessment of its chemical purity.
Purification: During the synthesis of Fmoc-Lys(Boc)-OH-¹³C₆, various byproducts and unreacted starting materials may be present. Preparative RP-HPLC is a powerful method for isolating the desired compound from these impurities. nih.gov The separation is based on the differential partitioning of the components between a nonpolar stationary phase and a polar mobile phase. By carefully selecting the column and optimizing the mobile phase gradient, high-purity Fmoc-Lys(Boc)-OH-¹³C₆ can be obtained.
Chemical Purity Assessment: Analytical RP-HPLC is used to determine the chemical purity of the final product. A small amount of the sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks. A high degree of chemical purity is crucial to avoid the introduction of unwanted substances into subsequent peptide synthesis reactions.
The table below provides a hypothetical example of an RP-HPLC purity analysis for a batch of Fmoc-Lys(Boc)-OH-¹³C₆.
Table 3: Example RP-HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 5.2 | 0.8 | Impurity A |
| 2 | 12.5 | 99.1 | Fmoc-Lys(Boc)-OH-¹³C₆ |
Challenges in Quantitative Analysis and Ensuring Reproducibility in Isotopic Studies
While powerful, the analytical methodologies for Fmoc-Lys(Boc)-OH-¹³C₆ are not without their challenges, particularly in ensuring accurate quantitative analysis and reproducibility in isotopic studies.
Quantitative Analysis Challenges: One of the primary challenges in quantitative mass spectrometry is the potential for microheterogeneity in the internal standard, which can lead to overestimation of the target analyte. nih.gov Incomplete isotopic labeling or the presence of unlabeled species can skew the "heavy" to "light" ratio, leading to inaccuracies in protein quantification. nih.gov Furthermore, matrix effects in complex biological samples can suppress or enhance the ionization of the labeled peptide, affecting the accuracy of the measurement.
Ensuring Reproducibility: Reproducibility in isotopic studies is contingent on several factors. The isotopic purity of the Fmoc-Lys(Boc)-OH-¹³C₆ must be consistent across different batches. Variations in sample preparation, such as incomplete protein digestion or sample loss, can introduce variability. nih.gov Additionally, the stability of the labeled amino acid during storage and handling is critical to prevent degradation and ensure consistent performance. Rigorous quality control at each step, from the synthesis of the labeled amino acid to the final data analysis, is paramount for achieving reproducible results. The inherent complexity of biological systems also contributes to variability, making it essential to employ robust experimental designs and statistical analysis to ensure the reliability of the findings. wikipedia.org
Theoretical Frameworks and Future Research Directions
Conceptual Impact of Stable Isotope Labeling on Understanding Complex Biological Systems
Stable isotope labeling is a powerful technique that has fundamentally transformed the study of complex biological systems. solubilityofthings.comdiagnosticsworldnews.comstudysmarter.co.uk By replacing atoms in a molecule with their heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H), researchers can trace the metabolic fate of compounds within cells, tissues, and whole organisms. chempep.comspectroinlets.com This methodology allows for the precise tracking of molecules through intricate metabolic pathways and provides a dynamic view of cellular processes that is often unattainable with other methods. solubilityofthings.comcreative-proteomics.com The core principle lies in the ability of analytical instruments like mass spectrometers to distinguish between the mass of the labeled ("heavy") and unlabeled ("light") compounds, enabling their accurate quantification. spectroinlets.comlongdom.org
The conceptual impact of this approach is profound. It moves biological analysis from static snapshots to dynamic, time-resolved measurements of molecular fluxes. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become indispensable in quantitative proteomics. solubilityofthings.comlongdom.orgnih.gov In SILAC, cells are grown in media containing either a normal amino acid or a heavy isotope-labeled version, such as lysine (B10760008) containing six ¹³C atoms (¹³C₆-Lysine). longdom.orgresearchgate.net This leads to the metabolic incorporation of the labeled amino acid into all newly synthesized proteins. researchgate.netcalis.edu.cn When proteomes from different cell populations (e.g., treated vs. untreated) are mixed, the relative abundance of proteins can be accurately quantified by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs. longdom.orgchempep.comnih.gov This ability to obtain precise, relative quantification has revolutionized the study of protein expression, protein-protein interactions, and post-translational modifications. solubilityofthings.comcalis.edu.cn
Beyond proteomics, stable isotope tracing provides crucial insights into metabolic networks. nih.govresearchgate.net By supplying a labeled substrate like ¹³C-glucose, researchers can track the carbon atoms as they are incorporated into a multitude of downstream metabolites. solubilityofthings.comnih.govnih.gov This allows for the mapping of active metabolic pathways and the quantification of metabolic fluxes, which are critical for understanding cellular physiology in both health and disease. nih.govnih.govfrontiersin.org The use of stable isotopes is particularly advantageous for in-human studies due to their safety compared to radioactive isotopes. diagnosticsworldnews.com
Integration of Fmoc-Lys(Boc)-OH-¹³C₆ with Emerging Multi-Omics Technologies (e.g., Proteomics, Metabolomics)
The compound Fmoc-Lys(Boc)-OH-¹³C₆ is a key reagent that facilitates the integration of stable isotope labeling with multi-omics technologies, particularly proteomics and metabolomics. chempep.comcreative-peptides.commedchemexpress.com This molecule is a protected form of lysine where the carbon backbone is uniformly labeled with Carbon-13. The Fmoc and Boc protecting groups are essential for its use in solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of the ¹³C₆-labeled lysine into synthetic peptides. chempep.comshoko-sc.co.jp These synthetic peptides serve as invaluable internal standards for targeted and quantitative proteomics. shoko-sc.co.jpisotope.com
In the context of multi-omics, which seeks to integrate data from different molecular levels (genomics, transcriptomics, proteomics, metabolomics) to create a holistic view of a biological system, Fmoc-Lys(Boc)-OH-¹³C₆ plays a crucial role. nih.govnih.govmdpi.com
Proteomics: In quantitative proteomics, SILAC has emerged as a leading technique for accurately comparing protein abundance across different samples. longdom.orgcalis.edu.cnnih.gov Cells are metabolically labeled by growing them in media where natural lysine is replaced with a ¹³C-labeled version. researchgate.netnih.govthermofisher.com Fmoc-Lys(Boc)-OH-¹³C₆ is the precursor for synthesizing the labeled lysine used in these culture media. This metabolic labeling enables the differentiation and relative quantification of thousands of proteins simultaneously, providing a global view of the proteome's response to various stimuli. nih.govnih.govnih.gov This approach has been extended to whole organisms, such as the "SILAC mouse," which is fully labeled with ¹³C₆-Lysine, allowing for in vivo quantitative proteomics. nih.gov
Metabolomics: While proteomics directly uses labeled amino acids, the data generated has significant implications for metabolomics. Changes in the proteome, particularly in metabolic enzymes, directly influence metabolic pathways and fluxes. pnas.org By combining quantitative proteomics data (obtained using ¹³C₆-lysine labeling) with metabolomic analyses (often using ¹³C-labeled glucose or other tracers), researchers can build more comprehensive models of cellular metabolism. nih.govresearchgate.net For instance, observing the upregulation of specific enzymes through SILAC proteomics can be correlated with increased flux through a particular metabolic pathway, as measured by metabolomics. This integration provides a more robust understanding of metabolic regulation and reprogramming in various conditions. mdpi.comresearchgate.net
The ability to generate precise quantitative data at the proteome level, enabled by reagents like Fmoc-Lys(Boc)-OH-¹³C₆, is therefore critical for meaningful multi-omics integration. nih.gov It provides the protein-level context necessary to interpret changes observed in the metabolome and other omics layers.
| Omics Field | Specific Application | Information Gained |
|---|---|---|
| Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Accurate relative quantification of protein expression levels between different cell populations. longdom.orgnih.gov |
| Proteomics | Synthesis of Labeled Peptide Standards | Absolute quantification of specific target proteins in complex samples. shoko-sc.co.jp |
| Proteomics | Protein Turnover Analysis (Pulse-SILAC) | Measurement of protein synthesis and degradation rates on a proteome-wide scale. nih.gov |
| Metabolomics | Integrated Analysis with Proteomics | Correlation of metabolic enzyme levels with metabolic pathway fluxes, providing insights into metabolic regulation. pnas.org |
| Systems Biology | Building Comprehensive Biological Models | Integration of quantitative protein data with genomic and metabolomic data to understand complex cellular processes. mdpi.com |
Computational Approaches and Modeling in Conjunction with Isotopic Labeling Data
The vast and complex datasets generated from isotopic labeling experiments necessitate the use of sophisticated computational approaches and mathematical modeling to extract meaningful biological insights. researchgate.netnih.gov Raw data from mass spectrometers, which show the distribution of mass isotopomers for thousands of peptides or metabolites, cannot be interpreted intuitively. researchgate.net
A primary computational application is ¹³C-Metabolic Flux Analysis (¹³C-MFA) . nih.govfrontiersin.orgyoutube.com This powerful technique uses the isotopic labeling patterns of intracellular metabolites, which result from feeding cells a ¹³C-labeled substrate, to quantify the rates (fluxes) of reactions throughout the metabolic network. nih.govfrontiersin.org The process involves several key computational steps:
Network Definition: A detailed model of the relevant metabolic pathways is constructed, accounting for all known biochemical reactions and atom transitions. nih.gov
Data Acquisition: Mass spectrometry is used to measure the mass isotopomer distributions (MIDs) for key metabolites, often amino acids derived from cellular proteins. nih.gov
Flux Estimation: Iterative algorithms are used to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs. This involves simulating the flow of ¹³C atoms through the network for a given set of fluxes and comparing the predicted MIDs to the experimental data. nih.gov
Computational frameworks have been developed to handle these complex calculations, combining constraint-based modeling with isotope tracing on a large scale. nih.gov These models can encompass hundreds of reactions and metabolites, providing a system-level view of cellular metabolism. nih.gov
In proteomics, specialized software is required to process SILAC data. nih.gov Programs like MaxQuant are designed to identify light/heavy peptide pairs, calculate their intensity ratios, and perform statistical analysis to determine significant changes in protein abundance. nih.gov These computational tools are essential for managing the large datasets from high-resolution mass spectrometers and ensuring accurate quantification.
The integration of these datasets into larger biological models is a key goal of systems biology. By combining quantitative proteomics data with metabolic flux data, researchers can create more predictive models of cellular behavior. For example, identifying a bottleneck enzyme through proteomics can help explain observed changes in metabolic fluxes, leading to a more complete understanding of disease states or the effects of genetic engineering. nih.gov
Future Prospects for Novel Applications and Methodological Innovations in Isotope Chemistry and Biological Research
The field of isotope chemistry and its application in biological research continues to evolve, with exciting prospects for novel applications and methodological innovations. solubilityofthings.comchempep.com The integration of stable isotope labeling with other cutting-edge technologies promises to reveal new dimensions of biological complexity. chempep.com
One area of innovation is the expansion of labeling strategies. While ¹³C and ¹⁵N are common, the use of other stable isotopes like deuterium (²H) and oxygen-18 (¹⁸O) is expanding, allowing researchers to trace different atoms and pathways. chempep.com Furthermore, dynamic labeling techniques, such as pulsed SILAC (pSILAC), are enabling the study of temporal changes in protein synthesis and turnover, providing a kinetic dimension to proteomics that was previously difficult to achieve. nih.gov
Future applications are expected to push the boundaries of spatial and temporal resolution. The combination of isotopic labeling with advanced imaging techniques could allow for the visualization of metabolic activity within specific subcellular compartments or tissues. The continued development of high-resolution mass spectrometry will enable the detection and quantification of even lower-abundance molecules, uncovering more subtle biological changes. chempep.comspectroinlets.com
In medicine, stable isotope labeling holds immense potential for personalized medicine and diagnostics. diagnosticsworldnews.com Tracing the metabolism of isotope-labeled drugs can provide detailed information on their efficacy, mechanism of action, and potential side effects in individual patients. diagnosticsworldnews.com Moreover, analyzing the metabolic profiles of patient samples using isotope tracers could lead to the discovery of novel biomarkers for early disease diagnosis and monitoring treatment responses. diagnosticsworldnews.comnih.gov
The development of more sophisticated computational tools will also be crucial. researchgate.net Open-source software and advanced algorithms will make the analysis of complex isotope labeling data more accessible and robust, facilitating the discovery of new biological insights from untargeted metabolomics and proteomics experiments. nih.gov As these technologies mature, stable isotope labeling, using compounds like Fmoc-Lys(Boc)-OH-¹³C₆, will remain a cornerstone of quantitative biological research, driving a deeper understanding of life at the molecular level. chempep.com
Q & A
Q. What is the recommended protocol for incorporating Fmoc-Lys(Boc)-OH-<sup>13</sup>C6</sup> into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Fmoc-Lys(Boc)-OH-<sup>13</sup>C6 is used to introduce isotopically labeled lysine residues. Standard SPPS protocols apply:
Deprotection : Remove the Fmoc group using 20% piperidine in DMF.
Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, followed by addition of DIEA (2–4 equiv).
Boc Protection Retention : The ε-amine Boc group remains intact during synthesis, ensuring selective side-chain protection.
Post-synthesis, cleave the peptide from the resin using TFA (95%) with scavengers (e.g., TIPS, H2O) while removing the Boc group .
Q. How should Fmoc-Lys(Boc)-OH-<sup>13</sup>C6 be stored to maintain stability?
- Methodological Answer : Store desiccated at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group and minimize isotopic exchange. Solubility in organic solvents (e.g., DMSO, DCM) ensures ease of handling during synthesis. Avoid prolonged exposure to moisture or basic conditions .
Q. What analytical methods validate the purity and isotopic enrichment of Fmoc-Lys(Boc)-OH-<sup>13</sup>C6?
- Methodological Answer :
- HPLC : Confirm ≥99% purity using reversed-phase C18 columns (gradient: 0.1% TFA in H2O/ACN).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies isotopic enrichment (e.g., +6 Da shift for <sup>13</sup>C6).
- NMR : <sup>13</sup>C NMR detects isotopic incorporation at the lysine side chain .
Advanced Research Questions
Q. How does isotopic labeling with <sup>13</sup>C6 enhance NMR studies of lysine-containing peptides?
- Methodological Answer : The <sup>13</sup>C6 label enables site-specific tracking of lysine dynamics and interactions in peptides. Key applications:
- Structural Analysis : Detect conformational changes via <sup>13</sup>C-<sup>1</sup>H HSQC NMR.
- Binding Studies : Quantify ligand interactions using isotopic filtering techniques.
- Metabolic Tracing : Monitor lysine incorporation in biosynthetic pathways (e.g., histone modifications) .
Q. What strategies prevent undesired side reactions (e.g., cyclization) during Fmoc-Lys(Boc)-OH-<sup>13</sup>C6-mediated synthesis?
- Methodological Answer :
- Order of Deprotection : Use orthogonal protecting groups (e.g., Dde for ε-amine) to avoid premature Boc removal.
- Coupling Control : Optimize reaction time (30–60 min) and monitor by Kaiser test to ensure complete coupling.
- Solvent Selection : Use DCM for sterically hindered residues to reduce aggregation.
Evidence from peptide synthesis workflows shows that altering the order of residue incorporation (e.g., Fmoc/Dde strategy) minimizes cyclization .
Q. How can researchers resolve contradictions in solubility data for Fmoc-Lys(Boc)-OH-<sup>13</sup>C6 across studies?
- Methodological Answer : Solubility discrepancies arise from solvent purity, temperature, and isotopic effects. A standardized protocol is recommended:
Solvent Screening : Test solubility in DMF, DMSO, and DCM at 0.1–1.0 M concentrations.
Temperature Optimization : Pre-warm solvents to 30–40°C for faster dissolution.
Ultrasound-Assisted Dissolution : Apply brief sonication (<5 min) to disrupt crystalline aggregates.
Refer to batch-specific CoA for solubility under controlled conditions .
Key Literature Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
